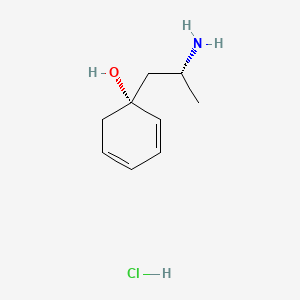

(R*,R*)-(1)-alpha-(1-Aminoethyl)benzyl alcohol hydrochloride

Description

(R,R)-(1)-alpha-(1-Aminoethyl)benzyl alcohol hydrochloride(CAS 3198-15-0) is a chiral amine derivative with a molecular formula ofC₉H₁₄ClNOand a molecular weight of187.67 g/mol. It is stereochemically defined by its (R,R) configuration, distinguishing it from other ephedrine-like derivatives. This compound is structurally characterized by a benzyl alcohol backbone substituted with an aminoethyl group at the alpha position. Key properties include:

Properties

IUPAC Name |

(1R)-1-[(2R)-2-aminopropyl]cyclohexa-2,4-dien-1-ol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO.ClH/c1-8(10)7-9(11)5-3-2-4-6-9;/h2-5,8,11H,6-7,10H2,1H3;1H/t8-,9-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQJIOAUUPWWRGE-VTLYIQCISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1(CC=CC=C1)O)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C[C@@]1(CC=CC=C1)O)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70163999 | |

| Record name | (R*,R*)-(1)-alpha-(1-Aminoethyl)benzyl alcohol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70163999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1485-15-0 | |

| Record name | (R*,R*)-(1)-alpha-(1-Aminoethyl)benzyl alcohol hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001485150 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (R*,R*)-(1)-alpha-(1-Aminoethyl)benzyl alcohol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70163999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R*,R*)-(±)-α-(1-aminoethyl)benzyl alcohol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.603 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (R*,R*)-(1)-alpha-(1-Aminoethyl)benzyl alcohol hydrochloride typically involves the reduction of the corresponding ketone or aldehyde. One common method is the asymmetric reduction of acetophenone using chiral catalysts or reagents to obtain the desired enantiomer. The reaction conditions often include:

Catalysts: Chiral catalysts such as BINAP-Ru complexes.

Reagents: Hydrogen gas or hydride donors like sodium borohydride.

Solvents: Alcohols or ethers to facilitate the reduction process.

Temperature: Typically carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Large-scale asymmetric hydrogenation: Using chiral catalysts in high-pressure reactors.

Continuous flow synthesis: To enhance efficiency and yield.

Purification: Techniques such as crystallization or chromatography to isolate the desired enantiomer.

Chemical Reactions Analysis

Types of Reactions

(R*,R*)-(1)-alpha-(1-Aminoethyl)benzyl alcohol hydrochloride undergoes various chemical reactions, including:

Oxidation: Can be oxidized to the corresponding ketone or aldehyde using oxidizing agents like PCC (Pyridinium chlorochromate).

Reduction: Further reduction can yield secondary amines or other reduced forms.

Substitution: Nucleophilic substitution reactions can occur at the amino group, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidizing Agents: PCC, KMnO₄, or CrO₃.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Solvents: Dichloromethane, ethanol, or water depending on the reaction type.

Temperature: Reactions are typically conducted at ambient or slightly elevated temperatures.

Major Products

Oxidation: Produces the corresponding ketone or aldehyde.

Reduction: Yields secondary amines or fully reduced alcohols.

Substitution: Leads to various substituted benzyl alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, (R*,R*)-(1)-alpha-(1-Aminoethyl)benzyl alcohol hydrochloride is used as a chiral building block for the synthesis of complex molecules. Its stereochemistry is crucial for the development of enantiomerically pure compounds.

Biology

In biological research, this compound is studied for its interaction with enzymes and receptors. Its chiral nature makes it a valuable tool for understanding stereospecific interactions in biological systems.

Medicine

Medically, this compound is explored for its potential therapeutic effects. It may serve as a precursor or intermediate in the synthesis of pharmaceuticals, particularly those requiring specific stereochemistry for efficacy.

Industry

Industrially, this compound is used in the production of fine chemicals and as a chiral auxiliary in asymmetric synthesis. Its role in producing enantiomerically pure substances is critical for various applications.

Mechanism of Action

The mechanism of action of (R*,R*)-(1)-alpha-(1-Aminoethyl)benzyl alcohol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral center allows it to fit into active sites in a stereospecific manner, influencing biological pathways and reactions.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues

Pharmacological and Metabolic Differences

Stereochemical Impact on Activity

- The (R,R) configuration of the target compound may confer distinct receptor-binding affinities compared to (R,S) isomers like cathine and norephedrine. For example, (R,S)-cathine is a weaker stimulant than its (S,S) pseudoephedrine counterpart .

- Racephedrine hydrochloride (racemic mixture) exhibits mixed adrenergic effects due to competing enantiomers, whereas stereopure derivatives like the target compound may have more predictable pharmacokinetics .

Metabolic Stability

- Phenyramidol hydrochloride (a benzyl alcohol derivative with a pyridylamino group) undergoes rapid glucuronidation and hydroxylation in rodents, with a biological half-life of ~15 minutes. Enzymatic induction (e.g., via diphenylhydantoin) shortens this to 8 minutes, while inhibition (SKF 525-A) extends it to 38 minutes .

- The target compound’s simpler structure (lacking pyridyl or hydroxyl groups) may result in slower metabolism, though direct studies are lacking.

Q & A

Q. Advanced Q1. How can enantiomeric purity be improved during synthesis, given its stereochemical complexity?

Methodological Answer: Enantiomeric resolution can be achieved via:

- Chiral Chromatography : Use cellulose-based chiral stationary phases (CSPs) with hexane:isopropanol mobile phases .

- Asymmetric Catalysis : Employ chiral catalysts like BINAP-Ru complexes during reductive amination to favor the (R*,R*) configuration .

Validation via polarimetry or chiral HPLC (e.g., using a Chiralpak AD-H column) is critical .

Analytical Characterization

Q. Q2. What analytical techniques are recommended for confirming the structure and purity of this compound?

Methodological Answer:

- HPLC-MS : Reverse-phase C18 columns with 0.1% formic acid in water/acetonitrile gradients detect impurities (e.g., residual precursors) and confirm molecular weight .

- NMR : ¹H/¹³C NMR in D2O or DMSO-d6 identifies key signals: benzyl alcohol protons (δ 4.5–5.0 ppm), aminoethyl group (δ 2.8–3.2 ppm), and aromatic protons (δ 7.2–7.5 ppm) .

- TLC : Silica gel plates with ethyl acetate:glacial acetic acid:HCl (11:7:1) mobile phase; ninhydrin staining detects primary amines .

Q. Advanced Q2. How can advanced spectroscopic methods resolve structural ambiguities in stereoisomeric mixtures?

Methodological Answer:

- X-ray Crystallography : Determines absolute configuration using single crystals grown from ethanol/water .

- Circular Dichroism (CD) : Correlates Cotton effects with enantiomeric excess in solution-phase studies .

Biological Activity and Mechanisms

Q. Q3. What preliminary biological activities have been reported for this compound?

Methodological Answer:

Q. Advanced Q3. How can structure-activity relationship (SAR) studies guide its optimization for target specificity?

Methodological Answer:

- Molecular Docking : Simulate interactions with α1-adrenoceptor binding pockets (PDB ID: 2RH1) using AutoDock Vina. Focus on hydrogen bonding with Ser194 and hydrophobic interactions with Phe288 .

- Analog Synthesis : Modify the aminoethyl group (e.g., methylamino or veratrylamino derivatives) to assess potency shifts .

Stability and Solubility

Q. Q4. What are the key stability considerations for this compound under experimental conditions?

Methodological Answer:

Q. Advanced Q4. How can forced degradation studies predict degradation pathways?

Methodological Answer:

- Oxidative Stress : Expose to H2O2 (3% v/v) at 40°C for 24h; monitor via LC-MS for N-oxide byproducts .

- Hydrolytic Conditions : Reflux in 0.1M HCl/NaOH at 60°C; quantify benzyl alcohol degradation products .

Data Contradictions and Reproducibility

Q. Q5. How can researchers resolve discrepancies in reported biological activities across studies?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.